molecular formula C6H7IN2O B1285548 (2-Amino-5-Iodopyridin-3-Yl)Methanol CAS No. 618107-90-7

(2-Amino-5-Iodopyridin-3-Yl)Methanol

Cat. No. B1285548
CAS RN: 618107-90-7
M. Wt: 250.04 g/mol
InChI Key: PRUOIEDNVWNRSO-UHFFFAOYSA-N
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Description

Electrochemical Synthesis of Adducts

The electrochemical synthesis of novel adducts involving 2-aminopyridine and methanol has been explored in metal chelates of a N,N,N-tridentate Schiff base ligand. Specifically, the study conducted electrochemical syntheses with Co(II), Ni(II), Cu(II), and Zn(II) chelates, using the metal as a sacrificial anode. The resulting compounds were thoroughly characterized using various analytical techniques, including elemental analysis, IR spectroscopy, FAB mass spectrometry, 1H NMR, and magnetic measurements. Notably, the crystal structures of the Zn and Ni derivatives, as well as the Schiff base, were determined through X-ray diffraction. The 2-aminopyridine complexes demonstrated that the ligand is bound to the metal through the endocyclic nitrogen, with the amino group participating in intramolecular hydrogen bonds with one of the tosyl SO2 groups .

Molecular Structure Analysis

The molecular structure of the synthesized complexes was elucidated using X-ray diffraction, which provided detailed insights into the coordination environment of the metal centers. The binding mode of 2-aminopyridine was confirmed to be through the endocyclic nitrogen atom, and the presence of intramolecular hydrogen bonding was identified. These structural features are crucial for understanding the reactivity and potential applications of these complexes .

Chemical Reactions Analysis

The study does not provide explicit details on the chemical reactions of "(2-Amino-5-Iodopyridin-3-Yl)Methanol"; however, it does highlight the reactivity of 2-aminopyridine in the context of metal chelate formation. The intramolecular hydrogen bonding observed in the complexes suggests that similar compounds could exhibit unique reactivity patterns, potentially useful in catalysis or material science applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized adducts were characterized using a variety of techniques. Elemental analysis confirmed the composition of the compounds, while IR spectroscopy and 1H NMR provided information on the functional groups and the environment of the hydrogen atoms, respectively. FAB mass spectrometry offered insights into the molecular weight and structure, and magnetic measurements could shed light on the magnetic properties of the metal centers in the complexes .

Ruthenium-Catalyzed Synthesis of Tetrahydronaphthyridines

A separate study presents a ruthenium-catalyzed synthesis of 1,2,3,4-tetrahydronaphthyridines from o-aminopyridyl methanols and alcohols. This synthetic protocol is notable for its atom- and step-economy, operational simplicity, and broad substrate scope. The process generates water as the only byproduct and does not require external reducing agents such as high-pressure H2 gas. This method offers a practical approach for accessing structurally unique tetrahydronaphthyridines, which could be relevant to the study of "(2-Amino-5-Iodopyridin-3-Yl)Methanol" derivatives .

Scientific Research Applications

  • Complex Formation and Binding Studies : The influence of methanol concentration on equilibrium constants with β-cyclodextrin and γ-cyclodextrin is significant in the study of complex formations. This research can be crucial in understanding the interactions between various chemical compounds and cyclodextrins (Mrozek et al., 2002).

  • Catalytic Activity in Chemical Reactions : Studies have shown that certain methanol-based compounds can act as effective catalysts in chemical reactions, such as the Huisgen 1,3-dipolar cycloaddition. This has implications for developing new synthetic methodologies (Ozcubukcu et al., 2009).

  • Synthesis of Novel Compounds : The synthesis of new chiral ligands and their applications in catalytic reactions is a significant area of research. These studies contribute to the development of novel compounds with potential applications in various fields (Alvarez-Ibarra et al., 2010).

  • Molecular Dynamics and Lipid Interactions : The effect of methanol on lipid dynamics, such as in the study of transmembrane proteins/peptides in biological and synthetic membranes, is crucial for understanding cell membrane behavior (Nguyen et al., 2019).

  • Structural Characterization and NMR Studies : The use of methanol-based compounds for chiral recognition in NMR spectroscopy provides insights into the structural properties of various molecules (Wenzel et al., 2004).

  • Synthesis of Heterocyclic Compounds : The development of methods for the synthesis of heterocyclic compounds, such as aziridines and pyrrolidines, through reactions in methanol, contributes to the expansion of the chemical compound library (Norton Matos et al., 2001).

  • Study of Intermolecular Interactions : Research on compounds like 5-amino-1-benzoyl-3-methylpyrazole, which forms complex sheets through various hydrogen bonds, highlights the significance of studying intermolecular interactions (Quiroga et al., 2010).

Safety and Hazards

The compound is classified under the GHS07 hazard class and has a signal word of "Warning" . It has a hazard statement H317, which indicates that it may cause an allergic skin reaction . The precautionary statement is P280, which advises wearing protective gloves and clothing .

properties

IUPAC Name

(2-amino-5-iodopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUOIEDNVWNRSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590325
Record name (2-Amino-5-iodopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-Iodopyridin-3-Yl)Methanol

CAS RN

618107-90-7
Record name 2-Amino-5-iodo-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618107-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-5-iodopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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